molecular formula C11H14F3NS B11761297 (4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

Cat. No.: B11761297
M. Wt: 249.30 g/mol
InChI Key: MFAQMEHQIWGETF-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the 4-position and an amine group attached to a 2-trifluoromethylsulfanylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzyl chloride and 2-trifluoromethylsulfanyl ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-methylbenzyl chloride is reacted with 2-trifluoromethylsulfanyl ethylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted amine compounds.

Scientific Research Applications

(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-Methylbenzylphosphonate: Shares a similar benzyl structure but differs in the presence of a phosphonate group.

    Benzyl Alcohol: Contains a benzyl group with a hydroxyl group instead of an amine and trifluoromethylsulfanyl group.

Uniqueness

(4-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is unique due to the presence of both a trifluoromethylsulfanyl group and an amine group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H14F3NS

Molecular Weight

249.30 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C11H14F3NS/c1-9-2-4-10(5-3-9)8-15-6-7-16-11(12,13)14/h2-5,15H,6-8H2,1H3

InChI Key

MFAQMEHQIWGETF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCSC(F)(F)F

Origin of Product

United States

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